molecular formula C25H21NO5S B445267 METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B445267
M. Wt: 447.5g/mol
InChI Key: XSYRVSBLSOFFAV-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines elements of chromen, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2H-chromen-3-carboxylic acid with an amine derivative to form an amide intermediate. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)-4-(4-PROPYLPHENYL)THIOPHENE-3-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate is unique due to its combination of chromen, thiophene, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H21NO5S

Molecular Weight

447.5g/mol

IUPAC Name

methyl 2-[(2-oxochromene-3-carbonyl)amino]-4-(4-propylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H21NO5S/c1-3-6-15-9-11-16(12-10-15)19-14-32-23(21(19)25(29)30-2)26-22(27)18-13-17-7-4-5-8-20(17)31-24(18)28/h4-5,7-14H,3,6H2,1-2H3,(H,26,27)

InChI Key

XSYRVSBLSOFFAV-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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